molecular formula C9H10ClNO B1329478 2-Chloro-N-methyl-N-phenylacetamide CAS No. 2620-05-5

2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478
CAS No.: 2620-05-5
M. Wt: 183.63 g/mol
InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-methyl-N-phenylacetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form N-oxide derivatives or reduction to remove the chloro group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Substitution: Formation of N-methyl-N-phenylacetamide derivatives.

    Hydrolysis: Formation of phenylacetic acid and methylamine.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-Chloro-N-methyl-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOFGWLJEBESHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180833
Record name 2-Chloro-N-methyl-N-phenylacetamide
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Molecular Weight

183.63 g/mol
Source PubChem
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CAS No.

2620-05-5
Record name 2-Chloro-N-methyl-N-phenylacetamide
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Record name 2-Chloro-N-methylacetanilide
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Record name 2-Chloro-N-methyl-N-phenylacetamide
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Record name 2-chloro-N-methyl-N-phenylacetamide
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Record name 2-Chloro-N-methylacetanilide
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Synthesis routes and methods

Procedure details

76.75g (0.50 moles) of phosphoryl chloride and 107g (1.00 moles) of N-methyl aniline were added to 99.2g (1.05 moles) of monochloracetic acid. Alternate additions of 10% of the total amount of each of the N-methyl aniline and of the phosphoryl chloride were made with stirring at a temperature of 60° to 70°C over a period of 75 minutes. The reaction mixture was then stirred at 100° to 110°C for 4 hours, after which the reaction mixture was cooled to 70° to 80°C and then poured into warm water. The aqueous suspension was stirred vigorously whilst cooling until the product crystallised and then cooled further until the temperature reached 30° to 35°C. The precipitated crystalline product was separated from the aqueous phase by filtration and then washed with water. The washed product was dried in an oven at a temperature of 50° to 60°C. 157g of dry off-white crystals of N-methyl chloro acetanilide having a melting point of 69°C were obtained. The yield was 85.5% based on the theoretical yield from the N-methyl aniline in the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl ring relative to the rest of the molecule in 2-Chloro-N-methyl-N-phenylacetamide?

A1: In the crystal structure of this compound, the atoms of the acetamide group and the chlorine atom lie almost in the same plane, with a root-mean-square deviation of 0.1015 Å []. This plane is nearly perpendicular to the plane of the phenyl ring, forming a dihedral angle of 87.07° [].

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